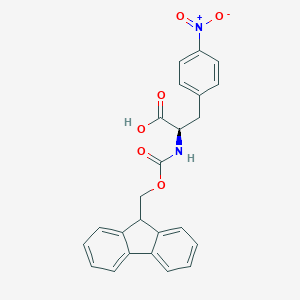

Fmoc-4-nitro-D-phenylalanine

Übersicht

Beschreibung

Fmoc-4-nitro-D-phenylalanine is a derivative of phenylalanine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a nitro group at the para position of the phenyl ring. This compound is widely used in peptide synthesis due to its stability and ease of removal of the Fmoc group under basic conditions. The nitro group adds additional functionality, making it useful in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-nitro-D-phenylalanine typically involves the reaction of 4-nitro-D-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base. The reaction conditions are mild, and the process yields a high purity product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-4-nitro-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The Fmoc group can be removed under basic conditions, typically using piperidine.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogenation catalysts.

Reduction: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products:

Oxidation: Amino derivatives of phenylalanine.

Reduction: Deprotected phenylalanine derivatives.

Substitution: Various substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-4-nitro-D-phenylalanine is a key building block in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that facilitates the sequential addition of amino acids to form peptides with specific sequences. This capability is crucial for creating complex peptides used in various biochemical applications, including:

- Biochemical Research : Peptides synthesized using this compound are instrumental in studying protein interactions and functions.

- Therapeutic Peptides : The compound aids in the design of peptides that can act as drugs or therapeutic agents targeting specific biological pathways.

Drug Development

The unique properties of this compound make it valuable in drug discovery and development. Its applications include:

- Targeted Therapy : Researchers utilize this compound to develop novel therapeutic agents that enhance drug efficacy by selectively targeting disease-related pathways.

- Quorum Sensing Inhibition : Studies have shown that derivatives of phenylalanine, including this compound, can inhibit quorum sensing in bacteria, which is crucial for developing anti-infective agents .

Bioconjugation

This compound plays a role in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This application enhances the delivery and targeting of therapeutic agents in medical applications, improving their effectiveness.

Fluorescent Probes

Researchers employ this compound to develop fluorescent probes for studying protein interactions and cellular processes. These probes provide insights into complex biological systems and are essential tools for imaging techniques in cellular biology.

Research in Cancer Therapeutics

The compound has notable applications in cancer research, particularly in designing peptide-based inhibitors that selectively target cancer cells. Such inhibitors can potentially lead to more effective treatments with fewer side effects compared to traditional therapies.

Table 1: Applications of this compound

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for synthesizing complex peptides |

| Drug Development | Development of targeted therapeutic agents |

| Bioconjugation | Enhances delivery and targeting of biomolecules |

| Fluorescent Probes | Used for studying protein interactions and cellular processes |

| Cancer Therapeutics | Design of selective peptide-based inhibitors for cancer treatment |

Case Studies

- Peptide-Based Inhibitors : A study demonstrated the synthesis of peptide-based inhibitors using this compound, showing promising results against specific cancer cell lines, indicating its potential as a therapeutic agent .

- Quorum Sensing Inhibitors : Research highlighted the effectiveness of phenylalanine derivatives, including this compound, as quorum sensing inhibitors in Pseudomonas aeruginosa, with significant implications for developing new antimicrobial therapies .

- Fluorescent Probes : A project utilized Fmoc derivatives to create fluorescent probes that allowed real-time monitoring of protein interactions within living cells, showcasing its utility in cellular imaging .

Wirkmechanismus

The mechanism of action of Fmoc-4-nitro-D-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis and is removed under basic conditions to allow further reactions. The nitro group can participate in various chemical reactions, adding functionality to the synthesized peptides .

Molecular Targets and Pathways: The molecular targets of peptides synthesized using this compound depend on the specific sequence and structure of the peptide. These peptides can interact with various proteins, enzymes, and receptors, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Fmoc-phenylalanine: Lacks the nitro group, making it less reactive in certain chemical reactions.

Fmoc-tyrosine: Contains a hydroxyl group instead of a nitro group, offering different reactivity and applications.

Fmoc-tryptophan: Contains an indole ring, providing unique properties and applications in peptide synthesis.

Uniqueness: Fmoc-4-nitro-D-phenylalanine is unique due to the presence of both the Fmoc protecting group and the nitro group. This combination allows for versatile applications in peptide synthesis and chemical reactions, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

Fmoc-4-nitro-D-phenylalanine (Fmoc-D-Phe(4-NO2)-OH) is a derivative of phenylalanine that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial research and peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Density : 1.4±0.1 g/cm³

- Melting Point : 215-225°C

- Boiling Point : 692.3±55.0 °C at 760 mmHg

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-D-Phe(4-NO2)-OH, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial membranes, which is crucial for its efficacy.

- Gram-positive Bacteria : Fmoc-D-Phe(4-NO2)-OH has shown significant activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

- Gram-negative Bacteria : Although primarily effective against Gram-positive bacteria, Fmoc-D-Phe(4-NO2)-OH exhibits limited activity against Gram-negative bacteria due to their protective outer membrane. However, formulations combining this compound with antibiotics like aztreonam have demonstrated improved efficacy against both bacterial types .

The biological activity of Fmoc-D-Phe(4-NO2)-OH can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to structural damage and cell death.

- Biofilm Inhibition : It prevents the formation of biofilms and can eradicate existing biofilms, which is a significant challenge in treating bacterial infections .

Research Findings and Case Studies

Several studies have investigated the biological activity of Fmoc-D-Phe(4-NO2)-OH:

- Antibacterial Synergy :

-

Hydrogel Formulations :

- Research into hybrid hydrogels incorporating graphene oxide (GO) with Fmoc-D-Phe(4-NO2)-OH showed that these materials could modulate gel properties and enhance antibacterial activity against Escherichia coli. The study confirmed that while GO did not affect the self-assembly of Fmoc-D-Phe(4-NO2)-OH, it contributed to the overall antimicrobial effectiveness of the hydrogel .

- Peptide Synthesis Applications :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRRJPNDKJOLHI-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373247 | |

| Record name | Fmoc-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-63-1 | |

| Record name | Fmoc-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.